2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide
Description
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide features a pyrido[3,2-d]pyrimidine-2,4-dione core substituted at position 3 with a benzodioxolylmethyl group and at position 1 with an acetamide linker bearing a 2-chlorobenzyl moiety. This structure integrates multiple pharmacophoric elements:
- Pyrido-pyrimidine dione: A fused heterocyclic system known for its role in modulating kinase inhibition and DNA intercalation .
- Benzodioxolylmethyl group: Enhances lipophilicity and may influence binding to aromatic residues in biological targets .
- N-(2-chlorobenzyl)acetamide: The chlorophenyl group contributes to halogen bonding, while the acetamide linker facilitates hydrogen bonding .
Synthetic routes for analogous pyrimidine derivatives involve condensation reactions, as seen in Rodríguez et al. (2021), where benzofuran and pyrimidine intermediates are coupled under mild alkaline conditions .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O5/c25-17-5-2-1-4-16(17)11-27-21(30)13-28-18-6-3-9-26-22(18)23(31)29(24(28)32)12-15-7-8-19-20(10-15)34-14-33-19/h1-10H,11-14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEKHUADTKQEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide is a complex organic molecule with potential therapeutic applications in various fields, particularly in oncology and inflammation. This article synthesizes existing research findings regarding its biological activity, mechanisms of action, and potential clinical applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 354.32 g/mol |
| Molecular Formula | C17H14N4O5 |
| LogP | 0.9657 |
| Polar Surface Area | 92.373 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes. It is hypothesized to exert its effects through:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways. For instance, it could potentially down-regulate the MEK/ERK signaling pathway, which is often constitutively active in various cancers .
- Regulation of Apoptosis : By modulating apoptotic pathways, it may enhance the sensitivity of cancer cells to chemotherapeutic agents .
Anticancer Activity
Research suggests that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines at low micromolar concentrations (IC50 values ranging from 0.3 to 1.2 µM) .
- Mechanistic Insights : The inhibition of cell growth correlates with decreased phosphorylation of ERK1/2 and downstream effectors like p-p70S6K, indicating effective disruption of the MAPK signaling pathway .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity:
- Cytokine Modulation : It may reduce the levels of pro-inflammatory cytokines through inhibition of NF-kB signaling pathways, thus providing a therapeutic avenue for inflammatory diseases.
Study on Acute Leukemia Cells
In a study involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells:
- The compound demonstrated significant growth inhibition at concentrations as low as 0.3 µM.
- Western blot analyses revealed down-regulation of phospho-ERK1/2 levels post-treatment .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with high bioavailability . Toxicity assessments showed that while effective at low doses, higher concentrations led to adverse effects in normal tissues.
Scientific Research Applications
Chemical Characteristics
The compound features several notable chemical properties:
- Molecular Weight : 354.32 g/mol
- LogP : 0.9657 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 9
- Hydrogen Bond Donors : 2
- Polar Surface Area : 92.373 Ų
These characteristics are crucial for understanding the compound's behavior in biological systems and its potential interactions with various biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer properties. The structural components of this compound suggest that it may inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
Compounds containing benzodioxole moieties have been reported to possess antimicrobial activity. The presence of the benzodioxole structure in this compound may enhance its efficacy against a range of pathogens. Preliminary studies suggest that it could act against both gram-positive and gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Similar structures have been linked to neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the inhibition of oxidative stress and inflammation in neuronal tissues.
Case Studies
Future Research Directions
Given the promising applications outlined above, future research should focus on:
- Synthesis of Derivatives : Investigating modifications to enhance potency and selectivity against specific targets.
- Mechanistic Studies : Elucidating the biological mechanisms by which this compound exerts its effects.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of the compound in relevant disease models.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table highlights structural and synthetic differences between the target compound and selected analogs:
Key Observations
Core Heterocycle Diversity: The pyrido-pyrimidine dione in the target compound contrasts with pyrimidinone (e.g., compound 5.6) and imidazole-pyridine (e.g., compound in ) cores. These differences influence electronic properties and binding modes .
Substituent Effects :
- The 2-chlorophenyl group in the target compound vs. 2,3-dichlorophenyl in compound 5.6: Increased chlorine substitution may improve lipophilicity but reduce solubility .
- Benzodioxolylmethyl vs. methylsulfinyl (compound ): The former provides electron-rich aromaticity, while the latter introduces chirality and polarity.
Synthetic Methodologies :
- The target compound’s synthesis likely follows routes similar to Rodríguez et al. (2021), using alkaline conditions for heterocycle formation .
- Compound 5.6 was synthesized via thioether linkage with an 80% yield, suggesting efficient coupling under controlled conditions .
- Compound 34 employed reductive amination with NaHB(OAc)₃, a method applicable to the target compound’s benzylamine intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
